
3,6-Dichloro-2-fluorobenzenesulfonamide
Descripción general
Descripción
3,6-Dichloro-2-fluorobenzenesulfonamide (CAS Number: 1804514-32-6) is a compound with a molecular weight of 244.07 . It has gained increasing attention in scientific research due to its unique physical and chemical properties.
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C6H4Cl2FNO2S/c7-3-1-2-4 (8)6 (5 (3)9)13 (10,11)12/h1-2H, (H2,10,11,12) .Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Electrophilic Fluorination
One notable application involves the asymmetric synthesis of 3'-fluorothalidomide , where enantiodivergent electrophilic fluorination using a combination of cinchona alkaloids and N-fluorobenzenesulfonimide (NFSI) is key. This process demonstrates how a single chiral molecule can access mirror image forms of a compound by the choice of additives, showcasing the versatility of related fluorobenzenesulfonamide compounds in synthesizing enantiomerically pure substances (Yamamoto et al., 2011).
Enantioselective Fluorination
Further, the enantioselective fluorination of 2-oxindoles has been fine-tuned using N-fluorobenzenesulfonamides with various substituents, leading to high yields and enantioselectivities. This demonstrates the compound's role in enhancing the selectivity of fluorination reactions, contributing to the synthesis of 3-fluoro-2-oxindoles, which are valuable in medicinal chemistry (Wang et al., 2014).
Synthesis of Fluorine-18 Labeled Compounds
Another significant application is in the synthesis of fluorine-18 labeled compounds , such as sulfonureas for β-cell imaging in diabetes research. The process involves nucleophilic substitution and electrophilic addition reactions using fluorobenzenesulfonamide derivatives, highlighting their potential in developing diagnostic agents (Shiue et al., 2001).
Aminochlorination of Alkenes
The aminochlorination of alkenes using N-chloro-N-fluorobenzenesulfonamide (CFBSA) showcases a catalyst-free method to produce chloroamino adducts. This application underscores the compound's utility in organic synthesis, offering a straightforward path to diverse chlorinated and fluorinated products (Pu et al., 2016).
Binding Studies with Carbonic Anhydrases
Research on the binding of fluorobenzenesulfonamide to carbonic anhydrases provides insight into enzyme-inhibitor interactions, with applications in designing inhibitors for therapeutic purposes. NMR spectroscopy has been used to elucidate the binding stoichiometry and the structural changes upon binding, contributing to our understanding of enzyme function and inhibition mechanisms (Dugad & Gerig, 1988).
Análisis Bioquímico
Biochemical Properties
3,6-Dichloro-2-fluorobenzenesulfonamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s sulfonamide group is known to form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. Additionally, the presence of chlorine and fluorine atoms may enhance its binding affinity to specific biomolecules, making it a valuable tool in biochemical studies .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit specific kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s sulfonamide group can form hydrogen bonds with enzyme active sites, leading to inhibition or activation of enzymatic activity. Additionally, the chlorine and fluorine atoms may enhance the compound’s binding affinity to specific proteins, further modulating their function. These interactions can result in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, but its activity may decrease over time due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including altered gene expression and metabolic fluxes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, including cellular damage and altered metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s sulfonamide group can inhibit specific enzymes, leading to changes in metabolic pathways and fluxes. Additionally, the presence of chlorine and fluorine atoms may enhance its interactions with specific metabolic enzymes, further modulating metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. Studies have shown that the compound can be transported across cell membranes and distributed within various cellular compartments. Its interactions with specific transporters and binding proteins can affect its localization and activity within the cell .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall activity. Studies have shown that the compound can localize to specific subcellular compartments, including the nucleus and mitochondria, where it can exert its effects on gene expression and metabolic processes .
Propiedades
IUPAC Name |
3,6-dichloro-2-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FNO2S/c7-3-1-2-4(8)6(5(3)9)13(10,11)12/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLFBRQHYYNSME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




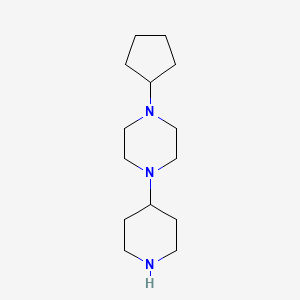
![N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1460110.png)
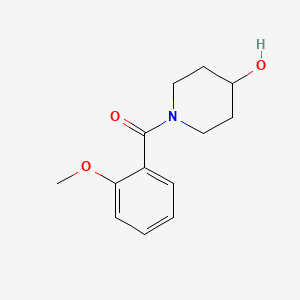


![[(2R,3S,4R,5R)-5-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-2-methyloxolan-3-yl] acetate](/img/structure/B1460114.png)

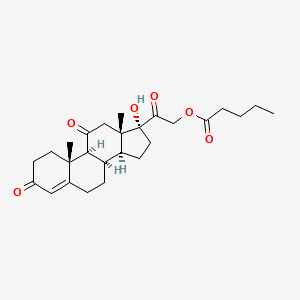
![4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B1460118.png)
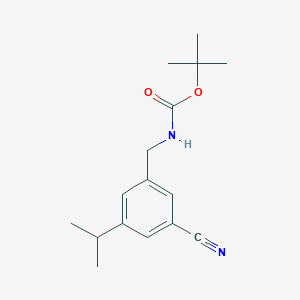
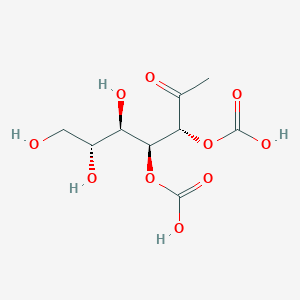
![[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1460123.png)
